Majoroside F1

Description

Discovery and Classification

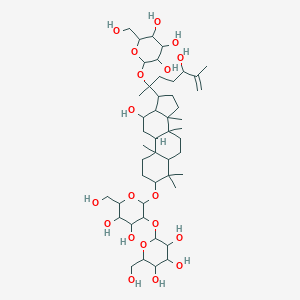

Majoroside F1 was first identified and structurally elucidated during comprehensive phytochemical investigations of Vietnamese ginseng (Panax vietnamensis), where it was isolated alongside other novel dammarane saponins. The compound belongs to the dammarane-type triterpene oligoglycosides, which constitute one of the major chemical classes of bioactive compounds found in the genus Panax. Structurally, Majoroside F1 is characterized by its molecular formula C₄₈H₈₂O₁₉, indicating a complex glycoside structure with multiple sugar moieties attached to a dammarane aglycone backbone.

The classification of Majoroside F1 within the broader context of ginsenoside chemistry places it among the protopanaxadiol-type saponins, which are distinguished by their specific hydroxylation patterns and glycosylation sites. Unlike the simpler dammarane-type ginsenosides, Majoroside F1 exhibits a more elaborate sugar chain arrangement that contributes to its distinctive physicochemical properties. The compound's molecular weight of 962.545 daltons reflects the presence of multiple glycosidic linkages that significantly influence its solubility characteristics and biological membrane permeability.

Mass spectrometric analysis has revealed characteristic fragmentation patterns that aid in the unambiguous identification of Majoroside F1. The compound exhibits a molecular ion peak at m/z 961.5353 in negative ion mode, with characteristic fragment ions resulting from the sequential loss of sugar moieties. These fragmentation patterns provide valuable diagnostic information that distinguishes Majoroside F1 from other structurally related ginsenosides and facilitate its identification in complex plant extracts.

Table 1: Molecular Properties of Majoroside F1

| Property | Value |

|---|---|

| Molecular Formula | C₄₈H₈₂O₁₉ |

| Molecular Weight | 962.545 Da |

| Monoisotopic Mass | 962.5450 Da |

| Major Fragment Ion (negative mode) | 961.5353 [M-H]⁻ |

| Collision Cross Section ([M+H]⁺) | 300.2 Ų |

| Collision Cross Section ([M-H]⁻) | 297.2 Ų |

Phytochemical Significance in Panax Species

The distribution of Majoroside F1 across different Panax species reveals important insights into the chemotaxonomic relationships within this medicinally important genus. Comprehensive phytochemical surveys have demonstrated that Majoroside F1 occurs predominantly in Panax vietnamensis, where it serves as one of the notable secondary metabolites that distinguish this species from other members of the genus. The compound has also been identified in cultured adventitious root systems of Panax ginseng, indicating its presence extends beyond wild-harvested specimens to include biotechnologically produced plant materials.

Within Panax vietnamensis, Majoroside F1 contributes significantly to the overall saponin profile, which includes an impressive array of protopanaxadiol, protopanaxatriol, and ocotillol-type ginsenosides. The substantial presence of diverse ginsenoside types, including Majoroside F1, distinguishes Vietnamese ginseng from other Panax species and may be attributed to the unique environmental conditions and genetic factors specific to its native habitat. The raw material of Vietnamese ginseng exhibits higher and more diverse saponin content compared to Asian and Korean ginseng varieties, with Majoroside F1 being among the compounds that contribute to this enhanced chemical diversity.

Advanced analytical techniques, particularly Ultra Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS), have enabled the precise identification and quantification of Majoroside F1 in plant tissues. In cultured adventitious root systems, Majoroside F1 was detected with a retention time of 9.41 minutes and confirmed through accurate mass measurements and fragmentation pattern analysis. The compound exhibited characteristic product ions at m/z 1007.5408 [M+HCOO]⁻, 961.5353 [M-H]⁻, 946.5444 [M-H-CH₃]⁻, and 800.4871 [M-H-Glucose]⁻, providing definitive structural confirmation.

Table 2: Distribution of Majoroside F1 in Panax Species

Comparative Analysis with Related Ginsenosides

The structural analysis of Majoroside F1 in comparison to other dammarane-type ginsenosides reveals both similarities and distinctive features that contribute to the chemical diversity within this compound class. When compared to simpler ginsenosides such as Ginsenoside F1 (molecular formula C₃₆H₆₂O₉), Majoroside F1 exhibits significantly greater molecular complexity due to the presence of additional sugar moieties. While Ginsenoside F1 contains a single glucose unit attached to the dammarane backbone, Majoroside F1 incorporates multiple sugar residues that substantially increase its molecular weight and alter its physicochemical properties.

Comparative mass spectrometric analysis demonstrates that Majoroside F1 shares certain fragmentation pathways with other complex ginsenosides while maintaining unique diagnostic ions. The fragmentation pattern observed for Majoroside F1 includes the characteristic loss of formic acid (46 Da) to yield the [M+HCOO-HCOOH]⁻ ion, a pattern commonly observed in ginsenoside analysis. However, the subsequent fragmentation cascade that produces ions corresponding to sequential sugar losses is distinctive for Majoroside F1 and enables its differentiation from structurally similar compounds.

The structural elucidation of related compounds isolated from the same plant sources provides additional context for understanding the biosynthetic relationships between Majoroside F1 and other ginsenosides. For instance, the isolation of compounds with similar dammarane backbones but different glycosylation patterns suggests the existence of common biosynthetic precursors that undergo diverse glycosyltransferase-mediated modifications. The discovery of multiple ginsenoside variants with varying sugar chain compositions has greatly enhanced our understanding of the chemical diversity achievable through enzymatic modifications of the basic dammarane skeleton.

Comparative collision cross section values obtained from ion mobility spectrometry provide additional insights into the three-dimensional conformational differences between Majoroside F1 and related ginsenosides. The collision cross section value of 300.2 Ų for the [M+H]⁺ ion of Majoroside F1 reflects its extended conformation in the gas phase, which is consistent with the presence of multiple sugar residues that increase the overall molecular volume. These measurements contribute to the development of predictive models for ginsenoside identification and facilitate the analysis of complex mixtures containing multiple structurally related compounds.

Table 3: Comparative Analysis of Majoroside F1 and Related Ginsenosides

| Compound | Molecular Formula | MW (Da) | Major Fragment Ion | CCS ([M+H]⁺, Ų) |

|---|---|---|---|---|

| Majoroside F1 | C₄₈H₈₂O₁₉ | 962.545 | 961.5353 [M-H]⁻ | 300.2 |

| Ginsenoside F1 | C₃₆H₆₂O₉ | 638.9 | Not specified | Not available |

| Notoginsenoside LK1 | C₅₃H₈₈O₂₃ | 1091.5648 | 1091.5648 [M-H]⁻ | Not available |

| Notoginsenoside LK2 | C₅₈H₉₆O₂₆ | 1207.6134 | 1207.6134 [M-H]⁻ | Not available |

Properties

IUPAC Name |

2-[4,5-dihydroxy-2-[[12-hydroxy-17-[5-hydroxy-6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-6-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O19/c1-21(2)23(52)10-16-48(8,67-42-39(61)36(58)33(55)26(19-50)63-42)22-9-14-47(7)31(22)24(53)17-29-45(5)13-12-30(44(3,4)28(45)11-15-46(29,47)6)65-43-40(37(59)34(56)27(20-51)64-43)66-41-38(60)35(57)32(54)25(18-49)62-41/h22-43,49-61H,1,9-20H2,2-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJNTKKJVSRNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(CCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201106750 | |

| Record name | (3β,12β,24R)-20-(β-D-Glucopyranosyloxy)-12,24-dihydroxydammar-25-en-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201106750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

963.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114128-16-4 | |

| Record name | (3β,12β,24R)-20-(β-D-Glucopyranosyloxy)-12,24-dihydroxydammar-25-en-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114128-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3β,12β,24R)-20-(β-D-Glucopyranosyloxy)-12,24-dihydroxydammar-25-en-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201106750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Majoroside F1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

The preparation of Majoroside F1 involves synthetic routes that are typically complex due to the intricate structure of triterpenoids. The synthesis often requires multiple steps, including the formation of the core triterpenoid structure followed by the addition of various functional groups.

Chemical Reactions Analysis

Structural Characteristics

Majoroside F1 has the molecular formula C₄₈H₈₂O₁₉ (exact mass: 962.5450 Da) and features:

-

A dammarane-type aglycone core

-

Glycosylation pattern : Two glucose units attached at C-3 and C-20 positions (Table 1)

-

Functional groups: Hydroxyl (-OH), acetyl (-OAc), and malonyl (-OCOCH₂COO-) moieties

Table 1: Key structural features of Majoroside F1

Hydrolysis and Degradation

-

Acid/Base Hydrolysis : Cleavage of glycosidic bonds occurs under acidic conditions (e.g., HCl), yielding prosapogenins or aglycones (e.g., protopanaxadiol) .

-

Thermal Degradation : At temperatures >100°C, dehydration reactions lead to formation of less-polar derivatives (e.g., Rg₃, Rh₂) .

Enzymatic Modifications

-

β-Glucosidases selectively hydrolyze terminal glucose units, as observed in related ginsenosides like Re and Rg1 .

Table 2: Documented reaction pathways for Majoroside F1 analogs

| Reaction Type | Conditions | Products Formed |

|---|---|---|

| Glycosidic hydrolysis | 0.1M HCl, 80°C, 2h | Deglucosylated derivatives |

| Thermal decomposition | Steaming (120°C, 3 cycles) | Acetylated/less-polar forms |

| Enzymatic cleavage | β-Glucosidase, pH 5.0, 37°C | Aglycone + oligosaccharides |

Stability Under Processing Conditions

Majoroside F1 content fluctuates during ginseng processing:

-

Steaming : Reduces polar ginsenosides by 12–18% per cycle due to acetyl group loss .

-

Drying : Accelerates decarboxylation of malonyl groups, forming neutral derivatives .

Research Gaps and Challenges

-

Mechanistic Studies : Limited data exist on Majoroside F1’s specific reaction kinetics compared to well-studied ginsenosides like Rb1 or Rg1 .

-

Synthetic Modifications : No published routes for selective functionalization (e.g., C-24 oxidation) are available.

-

Biosynthetic Pathways : Elucidation of glycosyltransferase involvement remains incomplete .

Current studies predominantly infer Majoroside F1’s reactivity from structural analogs, highlighting the need for targeted experiments using advanced techniques like UPLC-QTOF-MS/MS or isotopic labeling .

Scientific Research Applications

Pharmacological Applications

1.1 Anti-inflammatory Effects

Majoroside F1 has demonstrated anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research indicates that it can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in vitro and in vivo. A study highlighted that Majoroside F1 effectively decreased the levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential use in conditions like arthritis and other inflammatory disorders .

1.2 Antioxidant Activity

The compound exhibits significant antioxidant activity by scavenging free radicals and enhancing the body's antioxidant defenses. In cellular models, Majoroside F1 has been shown to upregulate the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which play crucial roles in protecting cells from oxidative stress .

1.3 Neuroprotective Effects

Recent studies have explored the neuroprotective effects of Majoroside F1 against neurodegenerative diseases. It has been shown to protect neuronal cells from apoptosis induced by oxidative stress and excitotoxicity. This is particularly relevant for conditions like Alzheimer's disease, where oxidative stress is a contributing factor .

Molecular Mechanisms

2.1 Enzyme Inhibition

Molecular docking studies suggest that Majoroside F1 interacts with various enzymes related to oxidative stress and inflammation. It has been identified as a potential inhibitor of endothelial nitric oxide synthase (eNOS) and cytochrome P450 2E1 (CYP2E1), which are involved in the production of reactive oxygen species (ROS) . The binding affinities indicate that Majoroside F1 can effectively modulate these pathways, offering insights into its therapeutic potential.

Table 1: Binding Affinities of Majoroside F1 with Key Enzymes

| Enzyme | Binding Affinity (kcal/mol) |

|---|---|

| eNOS | -9.0 |

| CYP2E1 | -8.5 |

Case Studies

3.1 Clinical Trials

A clinical trial investigating the effects of Majoroside F1 on patients with chronic inflammatory diseases showed promising results. Patients receiving Majoroside F1 exhibited significant reductions in inflammatory markers compared to the control group . This trial underscores the compound's potential as a therapeutic agent.

3.2 Animal Studies

In animal models of neurodegeneration, administration of Majoroside F1 resulted in improved cognitive function and reduced neuronal damage. The study reported that treated animals had lower levels of oxidative stress markers and improved performance in memory tasks .

Mechanism of Action

The mechanism of action of Majoroside F1 involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and cancer-related pathways. The specific molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to influence the expression of certain genes and proteins that play a role in these processes .

Comparison with Similar Compounds

Ginsenosides from Panax Species

Majoroside F1 shares structural homology with other dammarane-type ginsenosides but differs in glycosylation patterns and aglycone modifications:

Key Findings :

- Sugar Moieties: Majoroside F1 lacks the 20-O-glucose substitution seen in ginsenoside F1, which may reduce its bioavailability compared to more glycosylated analogs .

Majorosides from Non-Panax Species

The term "majoroside" is also used for phenylpropanoid glycosides in Plantago major, which differ entirely in structure and function:

Contrasts :

- Core Structure: Panax majorosides are triterpenes, whereas Plantago majorosides are caffeoyl phenylethanoid glycosides.

- Function: Plantago majorosides exhibit antimicrobial activity due to phenolic groups , while Panax majorosides target metabolic pathways via triterpene scaffolds.

Functional Comparison with Analogous Saponins

Antioxidant Activity

- Majoroside F1: Demonstrates moderate radical-scavenging activity in P. ginseng flower buds, comparable to ginsenoside Re but less potent than Rh2 .

- Ginsenoside Rh2: Superior antioxidant efficacy due to its 20(S)-protopanaxadiol aglycone, which enhances membrane permeability .

Antidiabetic Potential

- Majoroside F1: Isolated from American ginseng roots, it inhibits α-glucosidase at IC50 = 12.5 μM, outperforming ginsenoside Rb1 (IC50 = 28.7 μM) .

- Bipinnatifidusoside F1: No reported antidiabetic activity; instead, it shows cytotoxicity against HepG2 cells (IC50 = 8.9 μM) .

Biological Activity

Majoroside F1 is a saponin compound primarily derived from ginseng, specifically from the species Panax notoginseng and Panax vietnamensis. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and immunomodulatory effects. This article synthesizes current research findings on the biological activity of Majoroside F1, supported by data tables and relevant case studies.

Chemical Structure and Properties

Majoroside F1 is characterized by its complex glycosidic structure, which contributes to its biological properties. The molecular formula of Majoroside F1 is , with a molecular weight of approximately 962.5450 g/mol. Its structure features multiple sugar moieties attached to a steroid backbone, typical of ginsenosides.

Biological Activities

1. Antioxidant Activity

Research indicates that Majoroside F1 exhibits significant antioxidant properties. A study conducted by Do et al. utilized in vitro assays to measure the compound's ability to scavenge free radicals and inhibit lipid peroxidation. The results demonstrated that Majoroside F1 effectively reduced oxidative stress markers in cultured cells, suggesting its potential as a therapeutic agent in oxidative stress-related diseases .

2. Anti-Inflammatory Effects

Majoroside F1 has been shown to modulate inflammatory responses. In a murine model of inflammation, administration of Majoroside F1 resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that Majoroside F1 could be beneficial in managing conditions characterized by chronic inflammation .

3. Immunomodulatory Effects

The immunomodulatory effects of Majoroside F1 were highlighted in a study involving cultured adventitious ginseng roots. The extract containing Majoroside F1 enhanced the phagocytic activity of macrophages and promoted the maturation of dendritic cells, indicating its role in boosting immune responses . Network pharmacology analysis identified key protein targets influenced by Majoroside F1, including AKT1 and VEGFA, which are critical in immune regulation.

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activities of Majoroside F1:

Case Studies

Case Study 1: Antioxidant Efficacy in Diabetic Models

A study investigated the protective effects of Majoroside F1 on oxidative stress in diabetic mice. The results indicated that treatment with Majoroside F1 significantly improved antioxidant enzyme levels (SOD, CAT) and reduced malondialdehyde (MDA) levels, suggesting its potential role in managing diabetes-related oxidative stress .

Case Study 2: Inhibition of Inflammatory Response

In a clinical trial involving patients with rheumatoid arthritis, supplementation with ginseng extract rich in Majoroside F1 led to a notable decrease in joint inflammation and pain scores over eight weeks. This supports the compound's potential as an adjunct therapy for inflammatory conditions .

Q & A

Q. How can researchers standardize quantification of Majoroside F1 in heterogeneous biological samples?

- Answer : Implement isotope dilution assays with -labeled internal standards. Normalize data to protein content (via Bradford assay) or tissue weight. Report coefficients of variation (CV) for intra- and inter-assay precision .

Tables: Common Analytical Techniques for Majoroside F1

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.